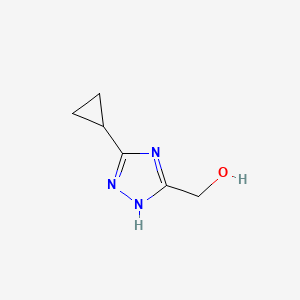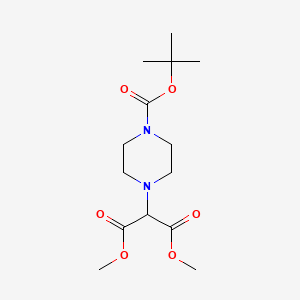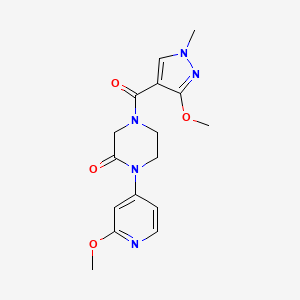
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of piperazine compounds, which have been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been used to study the dopaminergic system. This compound has been shown to selectively destroy dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease.
This compound has also been used in the study of drug addiction. It has been shown to have reinforcing effects in animal models, and has been used to study the neural mechanisms underlying drug addiction.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves its conversion to MPP+ by monoamine oxidase-B (MAO-B). MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This results in a reduction in dopamine levels, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. One of the main effects is its ability to selectively destroy dopaminergic neurons in the brain. This has been used to study the dopaminergic system and its role in Parkinson's disease.
This compound has also been shown to have reinforcing effects in animal models, suggesting that it may have potential applications in the study of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain. This makes it a useful tool for studying the dopaminergic system and its role in Parkinson's disease.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its neurotoxicity, which can make it difficult to use in animal models. Additionally, this compound has been shown to have reinforcing effects, which can make it difficult to study its effects on drug addiction.
Direcciones Futuras
There are many future directions for research on 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine. One area of research could be to further explore its potential applications in the study of drug addiction. Additionally, this compound could be used to study the neural mechanisms underlying other neurological disorders, such as Alzheimer's disease.
Another area of research could be to develop new compounds based on the structure of this compound that have similar biochemical and physiological effects, but with reduced toxicity. This could lead to the development of new drugs for the treatment of Parkinson's disease and other neurological disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used to study the dopaminergic system and drug addiction. While there are limitations to using this compound in lab experiments, there are many future directions for research that could lead to the development of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine involves the reaction of 4-methylphenylpiperazine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound. This method of synthesis has been widely used in the scientific community and has been shown to be effective in producing high-quality this compound.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-5-7-19(8-6-15)21-9-11-22(12-10-21)25(23,24)20-17(3)13-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINYZLNLSICJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)








![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2624164.png)
